5-(Aminooxy)pentanoic acid

Description

Structural Classification and Nomenclature within Aminooxy Acid Chemistry

5-(Aminooxy)pentanoic acid belongs to the class of aminooxy acids, which are characterized by the presence of an aminooxy functional group (-O-NH2). Structurally, it is a derivative of pentanoic acid, a five-carbon carboxylic acid, where an aminooxy group is attached to the terminal carbon. nih.gov This bifunctional nature, possessing both a carboxylic acid and an aminooxy group, is central to its utility in chemical biology.

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by synonyms such as 5-aminooxyvaleric acid. nih.gov In some literature, the (S)-enantiomer is referred to as L-homocanaline (HCan), highlighting its structural analogy to the proteinogenic amino acid lysine (B10760008), with the ε-amino group replaced by an aminooxy group. nih.govcapes.gov.br This structural similarity allows it to be recognized by cellular machinery under certain engineered conditions.

The nomenclature of aminooxy acids follows established chemical principles. The "aminooxy-" prefix denotes the H2N-O- group attached to the parent carbon chain. The "-pentanoic acid" suffix indicates the five-carbon chain with a terminal carboxylic acid group.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 5-aminooxyvaleric acid, L-homocanaline (for S-enantiomer) | nih.govnih.gov |

| Molecular Formula | C5H11NO3 | nih.gov |

| Molecular Weight | 133.15 g/mol | nih.gov |

| CAS Number | 15985-52-1 | nih.gov |

Fundamental Reactivity of the Aminooxy Moiety in Biological Contexts

The chemical utility of this compound is primarily dictated by the reactivity of its aminooxy group. This moiety exhibits a highly chemoselective reaction with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high efficiency and specificity under mild, aqueous conditions that are compatible with biological systems. nih.govnih.gov

The key features of the aminooxy group's reactivity in biological contexts include:

Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, even in the presence of other potentially reactive functional groups found in biological molecules, such as amines and thiols. This orthogonality is crucial for the precise modification of target proteins. nih.govmdpi.com

Stability of the Oxime Bond: The resulting oxime bond is significantly more stable to hydrolysis than the corresponding imine bond formed from the reaction of an amine with a carbonyl group. mdpi.com This stability ensures that the modifications are long-lasting under physiological conditions.

Favorable Kinetics: Oxime ligation proceeds readily at or near neutral pH, making it suitable for reactions involving sensitive biological macromolecules. The reaction can be catalyzed by nucleophilic agents like aniline (B41778) to further enhance the reaction rate.

This predictable and robust reactivity allows for the "clicking" of molecules containing an aminooxy group onto proteins or peptides that have been engineered to contain a carbonyl group, or vice versa. mdpi.com This has been exploited for a variety of applications, including the synthesis of glycopeptides by reacting aminooxy-containing peptides with unprotected sugars. nih.govresearchgate.net

Table 2: Key Features of Oxime Ligation

| Feature | Description | Significance in Bioconjugation |

| Reactants | Aminooxy group (-ONH2) and a carbonyl group (aldehyde or ketone) | Enables the joining of two molecular partners. nih.gov |

| Product | Oxime bond (-O-N=C-) | Forms a stable covalent linkage. nih.gov |

| Reaction Conditions | Mild, aqueous, near-neutral pH | Compatible with sensitive biological molecules. nih.gov |

| Chemoselectivity | Highly specific for the reacting functional groups | Avoids unwanted side reactions with other functional groups present in proteins. nih.govmdpi.com |

| Stability | Oxime bond is stable to hydrolysis | Ensures the integrity of the conjugate in biological environments. mdpi.com |

Significance as a Non-Canonical Amino Acid (NcAA) Building Block in Protein Research

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering. This compound serves as a valuable NcAA building block, providing a chemical handle for the post-translational modification of proteins. ncsu.edu Its incorporation into a protein's primary sequence introduces a latent reactive group that can be subsequently and selectively targeted for modification.

The site-specific incorporation of this compound is typically achieved using amber stop codon suppression technology. whiterose.ac.uk This involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts the NcAA at that position during protein translation. Once incorporated, the aminooxy group can be used for a variety of applications:

Protein Labeling: Fluorescent dyes, biotin (B1667282), or other reporter molecules containing an aldehyde or ketone can be attached to the protein for visualization and tracking studies. ncsu.edu

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins.

Synthesis of Complex Bioconjugates: It enables the construction of antibody-drug conjugates, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy. It is also used in creating multidentate inhibitors and peptide-based probes. mdpi.com

Generation of Peptide Libraries: Libraries of peptides can be generated where the aminooxy group serves as a point of diversification by reacting it with a collection of different aldehydes or ketones. mdpi.com

The use of this compound and its derivatives as NcAA building blocks provides a powerful platform for creating proteins with novel functions and properties that are not accessible through the 20 canonical amino acids alone. researchgate.net

Table 3: Applications of this compound as a Non-Canonical Amino Acid

| Application | Description | Example Research Area |

| Site-Specific Protein Modification | Introduction of a unique chemical handle for subsequent, targeted chemical reactions. | Attaching fluorescent probes for imaging protein localization and dynamics. ncsu.edu |

| Bioconjugation | Covalent attachment of other molecules such as drugs, polymers (e.g., PEG), or carbohydrates. | Development of antibody-drug conjugates for targeted therapy. whiterose.ac.uk |

| Peptide and Protein Cyclization | Formation of cyclic peptides or proteins by reacting the aminooxy group with a carbonyl group within the same molecule. | Enhancing the stability and activity of peptide-based drugs. nih.gov |

| Surface Immobilization | Attachment of proteins to surfaces functionalized with carbonyl groups. | Creation of protein microarrays for high-throughput screening. acs.org |

| Synthesis of Glycoproteins | Reaction with reducing sugars to form neoglycoproteins. | Studying the role of glycosylation in protein function. researchgate.net |

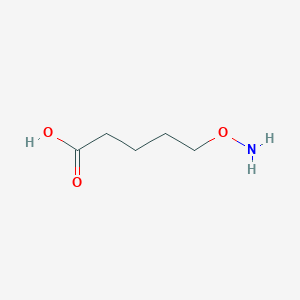

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

5-aminooxypentanoic acid |

InChI |

InChI=1S/C5H11NO3/c6-9-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) |

InChI Key |

LSJDOWHCQGJIIJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCON)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Aminooxy Pentanoic Acid and Its Derivatives

Stereoselective Synthesis of (S)-2-amino-5-(aminooxy)pentanoic Acid (L-Homocanaline)

(S)-2-amino-5-(aminooxy)pentanoic acid, also known as L-homocanaline (HCan), is a structural analog of the amino acid lysine (B10760008). nih.gov Its defining feature is a reactive alkyloxyamine side chain, which can chemoselectively react with aldehydes or ketones to form a stable oxime bond. nih.govcapes.gov.briris-biotech.de This unique reactivity makes L-homocanaline a valuable building block for creating specifically modified peptides and proteins. nih.gov

The chemical synthesis of L-homocanaline is commonly achieved starting from protected derivatives of L-glutamic acid. nih.govcapes.gov.brresearchgate.netunil.ch This approach leverages the readily available and stereochemically defined chiral pool of glutamic acid to ensure the desired (S)-configuration at the alpha-carbon.

A general synthetic pathway involves several key steps. The process often begins with an N-protected L-glutamic acid derivative, such as N-Boc-L-glutamic acid α-benzyl ester. researchgate.net The side-chain carboxylic acid is reduced to a primary alcohol. researchgate.netresearchgate.net This alcohol is then converted into a good leaving group, typically a mesylate, which facilitates a subsequent nucleophilic substitution reaction with a protected hydroxylamine (B1172632) species like N-hydroxyphthalimide. researchgate.net The final stages of the synthesis involve the deprotection of the various protecting groups to yield the free L-homocanaline.

A representative synthetic sequence is outlined below:

Protection: Start with L-glutamic acid protected at the alpha-amino group (e.g., with a Boc group) and the alpha-carboxyl group (e.g., as a benzyl (B1604629) ester).

Reduction: The side-chain gamma-carboxyl group is selectively reduced to a primary alcohol.

Activation: The resulting alcohol is converted to a mesylate.

Substitution: The mesylate is displaced with N-hydroxyphthalimide.

Deprotection: Removal of the protecting groups (phthalimido, Boc, and benzyl ester) yields L-homocanaline.

For L-homocanaline to be useful in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), it must be prepared with orthogonal protecting groups. researchgate.netnih.gov This strategy allows for the selective removal of specific protecting groups at different stages of the synthesis, enabling the incorporation of the aminooxy acid into a growing peptide chain and subsequent side-chain modification. researchgate.net

Researchers have successfully synthesized several orthogonally protected L-homocanaline derivatives suitable for standard SPPS procedures. nih.govcapes.gov.br The primary alpha-amino group is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile and standard for modern SPPS. researchgate.netnih.gov The aminooxy function in the side chain requires an acid-labile protecting group, such as the tert-butoxycarbonyl (Boc) group. researchgate.net

An example of a versatile building block is Fmoc-L-HCan(Boc)-OH . This derivative allows for:

Incorporation: The Fmoc group is removed with a base (like piperidine) to allow coupling of the amino acid into the peptide chain on a solid support. nih.gov

Chain Elongation: The peptide chain can be further extended.

Side-Chain Deprotection: After the full peptide sequence is assembled, the Boc group on the aminooxy side chain can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) during cleavage from the resin. researchgate.netnih.gov This unmasks the reactive aminooxy group for further functionalization. iris-biotech.deresearchgate.net

The table below summarizes common protecting group strategies for L-homocanaline in peptide synthesis.

| Functional Group | Protecting Group | Cleavage Condition | Purpose |

| α-Amino Group | Fmoc | Base (e.g., Piperidine) | Enables peptide chain elongation during SPPS. researchgate.netnih.gov |

| Aminooxy Side Chain | Boc | Acid (e.g., TFA) | Protects the reactive side chain during synthesis; removed to allow for post-synthetic modification. researchgate.net |

| Aminooxy Side Chain | Mtt | Mild Acid (e.g., dilute TFA) | Allows for selective deprotection of the side chain while the peptide is still on the resin. researchgate.net |

Strategies for Incorporation into Peptidic Architectures

The development of orthogonally protected aminooxy amino acids has paved the way for their seamless integration into complex peptide structures. These building blocks are compatible with established synthetic protocols, allowing for the creation of peptides with precisely placed, reactive chemical handles.

Aminooxy-containing amino acids, such as the Fmoc/Boc protected L-homocanaline, are readily incorporated into peptides using standard Fmoc-based SPPS protocols. nih.govresearchgate.netresearchgate.net The synthesis is typically performed on an acid-labile resin. researchgate.netnih.gov The coupling of the aminooxy amino acid into the growing peptide chain follows the standard SPPS cycle of deprotection and coupling using common activating reagents like HBTU/HATU. researchgate.netpeptide.com

A key advantage of this approach is that the synthesis of the parent aminooxy-containing peptide can be completed and the peptide purified by HPLC before the final modification step. nih.gov This ensures that a highly pure precursor peptide is available for subsequent ligation reactions. nih.govnih.gov This method allows a single batch of a purified aminooxy-peptide to be reacted with a library of different aldehydes or ketones, rapidly generating a diverse set of modified peptides for structure-activity relationship studies. iris-biotech.denih.gov

The ability to introduce a unique, reactive aminooxy group at a specific position in a peptide or protein sequence is of immense value for creating well-defined bioconjugates like biosensors and therapeutic probes. nih.govnih.gov The chemoselective nature of the aminooxy-carbonyl ligation allows for modification in the presence of all other natural amino acid side chains. nih.govnih.gov

FLAG peptide derivatives containing L-epsilon-aminooxylysine have been synthesized via SPPS to demonstrate the utility of this approach. nih.gov Studies using surface plasmon resonance confirmed that the site-specific incorporation and subsequent labeling of the peptide through the aminooxy group did not disrupt the integrity of the FLAG epitope, highlighting the mildness and specificity of the method. nih.gov

Beyond synthetic peptides, genetic encoding strategies have been developed to incorporate unnatural amino acids with bioorthogonal handles into proteins. One such method, the "aldehyde tag," involves genetically encoding a short peptide sequence that is recognized by an enzyme (formylglycine generating enzyme, FGE). pnas.org This enzyme converts a specific cysteine residue within the tag into a formylglycine residue, which contains an aldehyde group. pnas.org The resulting protein, now bearing a unique aldehyde handle, can be site-specifically modified by reacting it with aminooxy-functionalized probes. pnas.org

Targeted Chemical Modifications and Functionalization of the Aminooxy Group

The unmasked aminooxy group is a versatile chemical handle that serves as a gateway for a wide range of modifications. Its enhanced nucleophilicity, a phenomenon known as the alpha effect, allows it to react selectively with carbonyl compounds under mild conditions. iris-biotech.denih.gov

The most common reaction is the formation of a kinetically stable oxime bond with an aldehyde or ketone. iris-biotech.de This ligation is rapid and efficient, often proceeding at room temperature in aqueous buffers, and the resulting oxime linkage is significantly more stable towards hydrolysis than a corresponding imine (Schiff base). iris-biotech.denih.gov This stability is crucial for creating robust bioconjugates.

This reactivity has been exploited for numerous applications:

Glycoconjugation: Unprotected reducing sugars can be ligated to aminooxy-containing peptides to create neoglycopeptides. nih.govresearchgate.net This allows for the systematic study of glycosylation effects on peptide structure and function. iris-biotech.de

Biomolecule Labeling: Aminooxy-functionalized probes, such as fluorophores, biotin (B1667282) tags, or MRI contrast agents, can be attached to proteins that have been engineered to contain a carbonyl group. pnas.orglouisville.edu

Peptide Cyclization: Peptides can be cyclized by reacting a side-chain aminooxy group with a side-chain aldehyde within the same sequence, or by using a dialdehyde (B1249045) linker to bridge two aminooxy groups. iris-biotech.de

Surface Immobilization: Peptides can be site-specifically attached to surfaces functionalized with aldehyde groups for the creation of biosensors. nih.gov

The versatility of the aminooxy group continues to expand its role in chemical biology, providing a reliable tool for the synthesis and analysis of complex biological molecules. louisville.edu

N-Alkylation of the Aminooxy Moiety for Modulated Reactivity

The reactivity of the aminooxy group (—ONH₂) in 5-(aminooxy)pentanoic acid and its analogs can be strategically modulated through N-alkylation. This chemical modification involves the substitution of one or both hydrogen atoms on the nitrogen of the aminooxy group with alkyl chains. The general principle of N-alkylation of amines, which can be achieved using various reagents like carboxylic acids or alkyl halides, serves as a foundational concept. csic.esorganic-chemistry.org This process alters the steric and electronic properties of the nucleophilic nitrogen, thereby influencing its reactivity and spatial orientation for subsequent conjugation reactions.

| N-Alkylaminooxy Amino Acid Derivative | Resulting Linker Atom Distance from Peptide Backbone | Precursor Amino Acid | Key Application |

|---|---|---|---|

| N-Methylaminooxy acetyl derivative | 2 | Readily available precursors | Generation of neoglycopeptides |

| N-Ethylaminooxy acetyl derivative | 3 | Readily available precursors | Generation of neoglycopeptides |

| N-Propylaminooxy acetyl derivative | 4 | Readily available precursors | Generation of neoglycopeptides |

Exploration of Oxime Ligation Scope and Limitations in Bioconjugation

Oxime ligation is a highly valued bioorthogonal "click" chemistry reaction that involves the chemoselective coupling of an aminooxy compound, such as this compound, with an aldehyde or ketone to form a stable oxime bond. nih.govnih.gov This reaction is prized in bioconjugation for its reliability, the hydrolytic stability of the resulting oxime bond, and its ability to proceed under mild aqueous conditions without the need for metal catalysts that can interfere with biological systems. nih.govunivie.ac.at The scope of oxime ligation is extensive, enabling the synthesis of a wide array of complex biomolecular constructs, including glycopeptides, oligonucleo-peptides, protein-protein probes, and polymer-protein conjugates. nih.govnih.govunivie.ac.atnih.gov

Despite its versatility, oxime ligation has notable limitations. A primary challenge stems from the high reactivity of the aminooxy moiety itself. nih.govunivie.ac.at This reactivity makes the synthesis, purification, and storage of aminooxy-containing precursors difficult, as they are sensitive to common laboratory solvents like acetone (B3395972) and can be unstable over long periods. univie.ac.at Another significant limitation is the incompatibility of the free aminooxy group with certain synthetic conditions, particularly the oxidative folding steps required for producing peptides and proteins rich in disulfide bonds. nih.govunivie.ac.at

To overcome these challenges, advanced synthetic strategies have been developed. A principal method is the use of orthogonal protecting groups for the aminooxy function, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc). nih.govunivie.ac.atresearchgate.net These groups mask the reactive aminooxy moiety during peptide synthesis and are stable under conditions like oxidative folding. nih.govunivie.ac.at The protecting group can be selectively removed immediately before the desired ligation step, allowing for on-demand bioconjugation. nih.govunivie.ac.at This approach not only expands the compatibility of oxime ligation to include disulfide-rich proteins but also facilitates the production of stable aminooxy precursors that can be stored long-term for future modifications. nih.govunivie.ac.at

| Limitation/Challenge | Description | Methodological Solution |

|---|---|---|

| High Reactivity of Aminooxy Moiety | The nucleophilic aminooxy group is highly reactive, leading to instability and difficulty in handling and storing precursors. univie.ac.at | Use of orthogonal protecting groups (e.g., Fmoc, Boc) to mask the aminooxy function during synthesis and storage. nih.govunivie.ac.at |

| Incompatibility with Oxidative Folding | The free aminooxy group is not compatible with the oxidative conditions required to form disulfide bonds in certain proteins. univie.ac.at | Incorporation of a protected aminooxy group that is stable to oxidative folding, followed by deprotection for ligation. nih.gov |

| Slow Reaction Kinetics | While reliable, the reaction rate can be slow for time-sensitive applications, especially with less reactive ketones. | Use of aniline (B41778) or phenylenediamine derivatives as nucleophilic catalysts to accelerate the rate of oxime bond formation. nih.gov |

| Purification Complexity | The need for multiple purification steps (e.g., after ligation and after folding) can lower overall yields. univie.ac.at | Developing stable, protected precursors allows for a single purification step before on-demand ligation, streamlining the process. univie.ac.atnih.gov |

Biochemical Characterization and Enzymatic Interactions of 5 Aminooxy Pentanoic Acid

Role as an Antimetabolite and Amino Acid Analog

Structural Mimicry of Endogenous Amino Acids (e.g., Lysine (B10760008), Ornithine)

5-(Aminooxy)pentanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids used in protein synthesis. Its significance in biochemical research stems from its function as an antimetabolite. Antimetabolites are compounds that are structurally similar to essential metabolites and can interfere with metabolic pathways. The structural design of this compound allows it to mimic naturally occurring amino acids, particularly L-ornithine and, to some extent, L-lysine.

The structural similarity lies in the carbon chain length and the presence of a terminal nitrogen-containing group. In L-ornithine, a key substrate in the polyamine biosynthesis pathway, there is a five-carbon backbone with amino groups at the alpha and delta positions. Similarly, this compound possesses a five-carbon pentanoic acid structure with a reactive aminooxy group at the terminal position. This aminooxy group (-O-NH2) is a key feature that distinguishes it from endogenous amino acids and is central to its mechanism of action. This structural analogy allows it to be recognized by enzymes that typically bind ornithine or lysine, leading to competitive inhibition.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C5H11NO3 | 133.15 | Five-carbon chain, terminal aminooxy group, carboxyl group. nih.gov |

| L-Ornithine | C5H12N2O2 | 132.16 | Five-carbon chain, alpha-amino group, delta-amino group, carboxyl group. |

| L-Lysine | C6H14N2O2 | 146.19 | Six-carbon chain, alpha-amino group, epsilon-amino group, carboxyl group. |

Mechanism of Enzyme Interaction and Inhibition

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes, most notably those dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP).

Covalent Adduct Formation with Pyridoxal Phosphate (PLP)-Dependent Enzymes

Pyridoxal phosphate (PLP) is the active form of vitamin B6 and is a crucial cofactor for a vast array of enzymes involved in amino acid metabolism, including transamination, decarboxylation, and racemization reactions. wikipedia.org These enzymes typically form an internal aldimine (a Schiff base) with a lysine residue in the active site. frontiersin.org When a substrate amino acid enters the active site, it displaces the lysine to form an external aldimine with PLP, which is the key intermediate for catalysis. frontiersin.org

Aminooxy compounds like this compound are potent inhibitors of PLP-dependent enzymes because the aminooxy group is highly nucleophilic. It readily attacks the aldehyde group of PLP, forming a stable oxime linkage. nih.gov This reaction forms a covalent adduct that is significantly more stable than the transient Schiff base formed with natural substrates. nih.govnih.gov This effectively sequesters the PLP cofactor, rendering the enzyme inactive. Crystal structure analyses of other aminooxy compounds, such as 1-amino-oxy-3-aminopropane (APA) with ornithine decarboxylase (ODC), have unambiguously shown the formation of a covalent oxime between the inhibitor and PLP within the enzyme's active site. nih.gov A similar mechanism is the basis for the inhibitory action of this compound.

Inhibition Kinetics and Specificity Against Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is a PLP-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of ornithine to putrescine. nih.gov Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer. nih.govmicrobialcell.com Consequently, ODC is a significant target for therapeutic intervention.

| Inhibitor | Target Enzyme | Cell Line | Observed Effect | Reference |

| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Various cancer cells | Irreversible inhibition, anti-proliferative | longdom.orgnih.gov |

| 2-Amino-5-(hydroxyimino) pentanoic acid (AHPA) | Ornithine Decarboxylase (ODC) | MCF-7 | Potent inhibition of cell proliferation, more potent than DFMO in vitro | longdom.org |

| 1-Amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | - | Potent, covalent inhibition | nih.govnih.gov |

Stereochemical Influence on Enzymatic Activity: L- vs. D-Enantiomers

The activity of enzyme inhibitors is often highly dependent on their stereochemistry, as enzymes themselves are chiral molecules that exhibit a high degree of stereospecificity for their substrates. In the case of amino acid analogs, the L-enantiomer is typically the more biologically active form, as most naturally occurring amino acids are in the L-configuration.

Studies on the enantiomers of the ODC inhibitor DFMO have shown that while both the D- and L-enantiomers can irreversibly inactivate human ODC, the L-enantiomer has a significantly higher affinity for the enzyme. nih.gov The dissociation constant (KD) for the enzyme-inhibitor complex was found to be approximately 20 times lower for L-DFMO compared to D-DFMO, indicating a much tighter binding of the L-enantiomer. nih.gov However, the rate of the irreversible inactivation step was similar for both enantiomers once the complex was formed. nih.gov This suggests that the primary difference in inhibitory potency between the enantiomers lies in the initial binding affinity. A similar stereospecificity is expected for this compound, with the L-enantiomer likely being a more potent inhibitor of ODC than the D-enantiomer due to a better fit in the enzyme's active site, which is evolutionarily adapted for L-ornithine. The synthesis of enantiomers of another ODC inhibitor, hex-5-yne-1,4-diamine, also demonstrated stereospecific inhibition by the (R)-isomer, which is consistent with the principle of microscope reversibility in enzyme catalysis. rsc.org

Biochemical Pathways and Metabolic Perturbations Mediated by Enzyme Inhibition

The inhibition of ODC by this compound leads to significant perturbations in cellular metabolism, primarily by disrupting the polyamine biosynthesis pathway. As ODC catalyzes the committed step in this pathway, its inhibition directly leads to the depletion of intracellular polyamine pools, including putrescine, spermidine, and spermine. microbialcell.com

Polyamines are polycationic molecules that play critical roles in a multitude of cellular processes, including:

DNA and RNA stabilization: Polyamines bind to nucleic acids, influencing their conformation and protecting them from degradation.

Gene transcription and translation: They are involved in the regulation of gene expression at both the transcriptional and translational levels. microbialcell.com

Cell cycle progression and proliferation: Adequate polyamine levels are essential for cells to progress through the cell cycle and divide. nih.gov

Consequently, the depletion of polyamines due to ODC inhibition results in a cascade of downstream effects, most notably the arrest of cell growth and proliferation. nih.gov This is the primary mechanism by which ODC inhibitors exert their anti-cancer and anti-proliferative effects. Furthermore, the metabolic network is interconnected, and the disruption of one pathway can have far-reaching consequences. For example, amino acid metabolism is intricately linked to central carbon metabolism and nucleotide synthesis. nih.govresearchgate.net While the primary effect of this compound is on polyamine synthesis, its broader impact on other interconnected metabolic pathways is an area of ongoing research.

Applications As a Tool in Chemical Biology and Biomedical Research

Development of Bioconjugates and Neoglycoconjugates

A primary application of 5-(aminooxy)pentanoic acid is in the construction of bioconjugates, particularly those involving carbohydrates. The ability to attach glycans to peptides and proteins in a controlled manner is crucial for studying their roles in biological processes.

Neoglycoconjugates, such as neoglycopeptides and neoglycoproteins, are synthetic mimics of naturally occurring glycoproteins that serve as invaluable tools for investigating the roles of carbohydrates in biological recognition, signaling, and immune responses. nih.gov The synthesis of these molecules often relies on the chemoselective ligation between an aminooxy-functionalized peptide and the latent aldehyde or ketone group of a reducing sugar.

Researchers have developed methods to incorporate aminooxy-containing amino acids into peptides using standard solid-phase peptide synthesis (SPPS). rsc.org By replacing a natural amino acid like lysine (B10760008) with a synthetic analogue containing an aminooxy side chain, such as (S)-2-amino-5-(aminooxy)pentanoic acid, a unique reactive handle is introduced into the peptide sequence. nih.gov Following peptide synthesis and purification, this aminooxy group can react with an unprotected reducing sugar in an aqueous solution to form a stable oxime bond. rsc.org This reaction is highly specific, proceeds under mild conditions, and does not require protecting groups on the carbohydrate, thus preserving its natural structure and function. researchgate.net This approach allows for the creation of homogeneous glycoforms of peptides and proteins, which are difficult to obtain from natural sources. mdpi.com These well-defined neoglycoconjugates can be used to probe the influence of specific glycan structures on peptide conformation, stability, and biological activity. rsc.org

| Neoconjugate Type | Key Synthetic Strategy | Research Application | Reference |

|---|---|---|---|

| Neoglycopeptides | Incorporation of aminooxy amino acids into peptides via SPPS, followed by oxime ligation with reducing sugars. | Probing the influence of attached sugars on peptide structure and function. | rsc.org |

| Neoglycoproteins | Coupling of synthetic glycopeptides (containing specific fucosylated structures) to a carrier protein like bovine serum albumin. | Creating mimics of tumor- and virus-associated glycoproteins for immunological studies. | mdpi.com |

| Chemoselectively Addressable Peptides | Use of orthogonally protected homocanaline (an aminooxy-containing lysine analogue) derivatives in SPPS. | Synthesis of cyclic peptides for use in Template-Assembled Synthetic Proteins (TASP) design. | nih.gov |

The structure of this compound inherently makes it a bifunctional linker. The carboxylic acid end can be coupled to an amine-containing molecule (e.g., a fluorescent probe, biotin (B1667282), or a solid support), while the aminooxy end remains available for ligation with a carbonyl-containing species (e.g., a glycan). This dual reactivity is exploited to create sophisticated molecular probes and functionalized surfaces for biomedical research.

For instance, bifunctional linkers that combine oxime ligation with other bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have been developed. broadpharm.com In one strategy, a linker containing both an aminooxy group and a cyclooctyne (B158145) can be synthesized. The aminooxy end reacts with a reducing sugar to form a glycan-linker conjugate. This conjugate can then be attached to a protein that has been genetically engineered to contain an azide-bearing amino acid, using the SPAAC reaction. broadpharm.com This modular approach allows for the site-specific attachment of unmodified glycans to proteins, enabling the creation of synthetic glycoproteins with precisely defined structures to study protein-carbohydrate interactions or to develop inhibitors of pathogenic toxins. broadpharm.com

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Molecules that can modulate or inhibit specific PPIs are therefore of great therapeutic interest. This compound and related aminooxy-containing building blocks are used to generate novel peptide-based PPI modulators through library diversification and structural stabilization.

One powerful strategy for discovering potent peptide inhibitors is to generate large libraries of related molecules and screen them for enhanced binding affinity and selectivity. Oxime ligation is an ideal reaction for this purpose due to its efficiency and biocompatibility. researchgate.net This "post-solid-phase diversification" approach involves synthesizing a single parent peptide containing an aminooxy functional group. researchgate.net After the peptide is cleaved from the resin and purified, it can be aliquoted into a multi-well plate. A diverse library of commercially available aldehydes can then be added to the individual wells, leading to the rapid, parallel synthesis of a library of unique peptide-oxime conjugates. researchgate.net Because the oxime ligation is a high-yield reaction that produces stable products, the resulting libraries can often be used directly in biological screening assays without the need for further purification. nih.gov This method provides a facile and empirical means to explore a wide chemical space and identify non-obvious structural modifications that significantly improve the binding characteristics of a parent peptide. researchgate.net

| Step | Description | Key Advantage | Reference |

|---|---|---|---|

| 1. Synthesis | A single parent peptide containing an aminooxy handle is synthesized using standard Fmoc-based solid-phase protocols. | Efficient synthesis of a versatile precursor molecule. | researchgate.net |

| 2. Purification | The crude aminooxy-containing peptide is purified by HPLC to yield a pure stock solution. | Ensures the starting material for the library is well-defined. | researchgate.net |

| 3. Diversification | The stock peptide is aliquoted and reacted with a library of unique alkyl or aryl aldehydes. | Rapid generation of hundreds or thousands of distinct peptide derivatives in parallel. | researchgate.net |

| 4. Screening | The resulting library of oxime-linked peptides is screened directly for biological activity (e.g., binding affinity to a target protein). | Identifies unanticipated interactions that increase binding affinity and selectivity. | researchgate.net |

Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, often an α-helix, by introducing a covalent cross-link between amino acid side chains. rsc.org This structural reinforcement can lead to increased target affinity, enhanced cell permeability, and improved resistance to proteolytic degradation. Oxime ligation can be employed as a chemistry for peptide stapling. rsc.org By incorporating an amino acid with an aminooxy side chain and another amino acid that can be converted to an aldehyde (e.g., through oxidative cleavage of a 1,2-aminoalcohol), an intramolecular oxime can be formed, creating a "staple". rsc.org

This concept can be extended to receptor-templated synthesis, a form of in situ click chemistry. In this approach, a biological receptor (the "template") can accelerate the ligation reaction between two binding partners by bringing them into close proximity and the correct orientation. nih.gov For example, a peptide fragment containing an aminooxy group and a second fragment (which could be another peptide or a small molecule) containing an aldehyde could be designed to bind to adjacent sites on a target protein. The protein would then act as a template, catalyzing the formation of the stable oxime bond between the two fragments, creating a single, higher-affinity ligand. This method allows for the target itself to guide the discovery of its own most potent inhibitors from a pool of reactive fragments. researchgate.net

Advanced Applications in Synthetic Biology

Synthetic biology aims to apply engineering principles of modularity and standardization to the design and construction of new biological parts, devices, and systems. researchgate.net A key goal is the production of valuable compounds, such as pharmaceuticals and biofuels, by engineering the metabolic pathways of microorganisms. researchgate.netnih.gov

The chemical functionalities offered by molecules like this compound are valuable in this context. The ability to form stable, specific covalent linkages via oxime ligation aligns perfectly with the engineering principles of synthetic biology. It allows for the modular assembly of different biological components. For example, an enzyme could be functionalized with an aldehyde, and a scaffold protein could be modified with an aminooxy group derived from this compound. These two components could then be reliably linked together to create a spatially organized, multi-enzyme complex that enhances the efficiency of a metabolic pathway. This "plug-and-play" capability, enabled by bioorthogonal chemistries like oxime ligation, allows synthetic biologists to design and test new biological constructs with greater precision and control, ultimately expanding the chemical diversity of molecules that can be produced biologically. nih.gov

The Versatile Role of this compound in Modern Chemical Biology

A cornerstone in the construction of complex biological molecules, this compound has emerged as a critical tool for scientists. This unique chemical compound is instrumental in developing advanced techniques for synthesizing and modifying proteins and other macromolecules, paving the way for new frontiers in biomedical research.

With its distinct chemical properties, this compound facilitates highly specific and controlled chemical reactions. This has made it an invaluable asset in the fields of chemical biology and biomedical research, where precision is paramount.

The utility of this compound is particularly evident in its application to the intricate assembly of complex biomolecules. Its ability to participate in specific ligation reactions has empowered researchers to construct and manipulate large molecules with a high degree of accuracy.

Non-Canonical Amino Acid-Assisted Synthesis of Branched Ubiquitin Chains

One of the significant applications of this compound is in the synthesis of branched ubiquitin chains, which play a crucial role in cellular signaling pathways. Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. The formation of ubiquitin chains with various linkages dictates the fate of the substrate protein.

The synthesis of uniquely linked ubiquitin chains, especially branched ones, is a challenging task. Researchers have developed methods that utilize non-canonical amino acids (ncAAs) to overcome these challenges. nih.gov These synthetic amino acids, not found in the standard genetic code, can be incorporated into proteins, providing unique chemical handles for further modification. nih.govnih.gov

While the direct use of this compound as a non-canonical amino acid in this specific context is not explicitly detailed in the provided search results, the underlying principle involves the use of bio-orthogonal chemistries. Aminooxy-containing ncAAs can be incorporated into ubiquitin molecules at specific sites. The aminooxy group then serves as a reactive handle for a subsequent chemical ligation step, allowing for the precise and controlled formation of branched ubiquitin chains. This approach enables the study of the biological functions of these complex ubiquitin signals. nih.gov

Orthogonal Ligation Strategies for Complex Macromolecular Assembly

Orthogonal ligation strategies are a suite of chemical reactions that proceed in high yield and specificity in the presence of other reactive functional groups, without interfering with them. nih.gov This concept is crucial for the assembly of complex macromolecules where multiple components need to be joined together in a controlled manner.

The aminooxy group of this compound is a key player in one such orthogonal ligation chemistry: oxime ligation. This reaction occurs between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage. The high chemoselectivity and efficiency of this reaction, even in aqueous environments, make it ideal for biological applications. nih.gov

Researchers have utilized this strategy for various applications, including the labeling of complex biological structures and the assembly of intricate macromolecular architectures. nih.gov For instance, molecules containing an aminooxy group, such as this compound, can be used to modify one part of a larger assembly, while another orthogonal reaction is used to modify a different part. This allows for the stepwise and controlled construction of complex systems. nih.gov The ability to perform these specific chemical modifications on large biomolecules opens up avenues for creating novel therapeutic agents and diagnostic tools.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 850411-23-3 (hydrobromide) |

Analytical and Methodological Research Involving the Aminooxy Moiety

Development of Derivatization Reagents for Analytical Chemistry

Derivatization is a cornerstone of modern analytical chemistry, employed to enhance the detectability and separation of analytes. The aminooxy moiety is a powerful tool in this regard, primarily due to its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. louisville.eduthermofisher.com

While the aminooxy group itself does not directly react with carboxylic acids under standard conditions, 5-(aminooxy)pentanoic acid can be envisioned as a versatile linker in multi-step fluorescent labeling strategies for carboxylic acid detection. This typically involves the use of coupling agents to form a stable amide bond between the carboxylic acid of the analyte and an amine-containing fluorescent tag, or vice versa.

One hypothetical strategy involves the initial coupling of this compound to a fluorescent dye that contains a reactive group amenable to forming a bond with the carboxylic acid of the pentanoic acid derivative. For instance, a fluorescent dye with a primary amine group could be coupled to the carboxylic acid of this compound using a carbodiimide (B86325) activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov The resulting fluorescent-aminooxy conjugate would then possess a free aminooxy group, making it a reactive probe for aldehydes and ketones. While this does not directly label a carboxylic acid analyte, it demonstrates the utility of this compound in creating functionalized fluorescent probes.

A more direct, albeit multi-step, approach to labeling a carboxylic acid analyte would involve:

Activation of the target carboxylic acid.

Coupling of the activated carboxylic acid with the amine group of a bifunctional linker.

The other end of the linker would then be functionalized with a group that can be subsequently labeled with a fluorescent dye.

Alternatively, the carboxylic acid of this compound itself could be activated and then reacted with an amine-containing fluorophore. The resulting molecule would have a terminal aminooxy group available for further reaction.

It is important to note that while these strategies are chemically plausible, the scientific literature does not extensively document the use of this compound specifically for the fluorescent labeling of carboxylic acids. The primary utility of the aminooxy group remains in its reaction with carbonyls.

Table 1: Hypothetical Two-Step Fluorescent Labeling Strategy for a Carbonyl-Containing Analyte Using a this compound-Fluorophore Conjugate.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound + Amino-functionalized Fluorescent Dye | EDC, NHS | Fluorescent Dye-(amide bond)-pentanoic acid-aminooxy | Creation of an aminooxy-functionalized fluorescent probe. |

| 2 | Fluorescent Probe from Step 1 + Carbonyl-containing Analyte | Aniline (B41778) (catalyst) | Fluorescently labeled analyte via an oxime bond | Detection and quantification of the carbonyl-containing analyte. |

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime is a highly efficient and chemoselective process. louisville.eduresearchgate.net This "click chemistry" reaction is particularly valuable for the capture and detection of volatile organic compounds (VOCs) that contain a carbonyl moiety. researchgate.net this compound can serve as an effective capturing agent for such VOCs.

The process involves exposing a solution or a solid support coated with this compound to a gaseous sample containing carbonyl VOCs. The aminooxy group reacts with the aldehyde or ketone to form a non-volatile oxime derivative, effectively trapping the VOC. The resulting derivatized compounds can then be analyzed using various analytical techniques, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). louisville.edu

The carboxylic acid group of this compound can be advantageous in this application. It can be used to anchor the molecule to a solid support, such as a silica (B1680970) gel or a polymer resin, creating a stationary phase for solid-phase microextraction (SPME) or for use in denuders and cartridges for air sampling.

Research Findings:

Studies on various aminooxy-containing reagents have demonstrated the robustness of the oximation reaction for carbonyl capture. louisville.edunih.govnih.gov The reaction proceeds under mild conditions, often in aqueous solutions, and can be catalyzed by aniline. nih.govbiotium.com The resulting oxime bond is significantly more stable to hydrolysis than the hydrazone bond formed from hydrazine-based reagents. thermofisher.com

For example, research has shown that aminooxy-functionalized probes can be used for the quantitative analysis of carbonyl compounds in complex biological samples. nih.gov This principle is directly applicable to the analysis of environmental samples for carbonyl VOCs.

Table 2: Examples of Carbonyl VOCs and their Corresponding Oxime Products with this compound.

| Carbonyl VOC | Structure | Resulting Oxime Product with this compound |

| Formaldehyde | H₂C=O | HOOC-(CH₂)₄-O-N=CH₂ |

| Acetaldehyde | CH₃CHO | HOOC-(CH₂)₄-O-N=CHCH₃ |

| Acetone (B3395972) | (CH₃)₂C=O | HOOC-(CH₂)₄-O-N=C(CH₃)₂ |

| Propanal | CH₃CH₂CHO | HOOC-(CH₂)₄-O-N=CHCH₂CH₃ |

| Butanone (MEK) | CH₃C(O)CH₂CH₃ | HOOC-(CH₂)₄-O-N=C(CH₃)CH₂CH₃ |

Comparative Studies and Structural Activity Relationship Sar Investigations

Elucidation of Structure-Activity Relationships (SAR) for 5-(Aminooxy)pentanoic Acid Homologs and Analogs

The biological activity of this compound and its related compounds is intrinsically linked to their molecular structure. Key structural features that influence their efficacy as enzyme inhibitors include the length of the alkyl chain, the presence of the terminal carboxylic acid, and the nucleophilicity of the aminooxy group.

The length of the hydrocarbon chain in aminooxyalkanoic acids plays a crucial role in how the molecule positions itself within the active site of a target enzyme. Studies on various enzyme inhibitors have shown that the alkyl chain length can significantly impact binding affinity and inhibitory potency. For instance, in a series of N-substituted-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the alkyl chain was found to be a critical determinant of their inhibitory activity against certain enzymes. While not directly studying this compound, these findings suggest that an optimal chain length allows for favorable hydrophobic interactions with nonpolar residues in the enzyme's active site, thereby enhancing binding. An excessively long or short chain may lead to suboptimal positioning and reduced inhibitory effect.

The terminal carboxylate group is another critical feature, providing a negative charge at physiological pH. This allows for ionic interactions with positively charged residues, such as arginine or lysine (B10760008), which are often present in the active sites of enzymes that bind amino acid substrates. This electrostatic interaction is a key anchoring point for many enzyme inhibitors.

The aminooxy group itself is the primary driver of the inhibitory mechanism for many of its targets, particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. The enhanced nucleophilicity of the aminooxy nitrogen, due to the alpha-effect of the adjacent oxygen atom, facilitates the formation of a stable oxime with the aldehyde group of PLP. iris-biotech.de This reaction effectively sequesters the cofactor and inhibits the enzyme.

While specific SAR studies systematically modifying the pentanoic acid chain of this compound are not extensively detailed in the available literature, the principles derived from related inhibitor classes provide a strong framework for understanding its activity. The interplay between the chain length for optimal hydrophobic interactions, the carboxylate for electrostatic anchoring, and the aminooxy group for covalent modification of cofactors like PLP is central to its biological function.

Table 1: Key Structural Features of Aminooxyalkanoic Acids and Their Postulated Role in Enzyme Inhibition

| Structural Feature | Postulated Role in Inhibition | Relevant Interactions |

| Aminooxy Group (-ONH₂) | Covalent bond formation with carbonyl groups (e.g., PLP cofactor) | Nucleophilic attack, Oxime formation |

| Alkyl Chain (-(CH₂)n-) | Optimal positioning within the enzyme active site | Hydrophobic interactions |

| Carboxylate Group (-COOH) | Anchoring to the active site | Ionic/Electrostatic interactions |

Comparative Analysis with Other Aminooxy-Containing Compounds in Biological Systems

A comparative analysis of this compound with other aminooxy-containing compounds reveals important insights into the influence of molecular structure on inhibitory potency and specificity. A prominent target for many aminooxy compounds is the class of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play vital roles in amino acid metabolism.

One of the most well-studied aminooxy compounds is aminooxyacetic acid (AOAA). Comparative studies on the inhibition of GABA aminotransferase (GABA-T), a PLP-dependent enzyme responsible for the degradation of the neurotransmitter GABA, have shown AOAA to be a potent, albeit nonspecific, inhibitor with an IC50 value of 2.7 µM. biotium.com Its potency is comparable to other catalytic inhibitors like gabaculine (B1211371) (IC50 1.8 µM). biotium.com The short chain of AOAA allows it to readily access the active site of many PLP-dependent enzymes, contributing to its broad-spectrum activity.

Other aminooxy compounds have been designed to target specific PLP-dependent enzymes. For example, 4(5)-aminooxymethylimidazole, an aminooxy analog of histidine, is an efficient inhibitor of L-histidine decarboxylase, with an IC50 value in the sub-micromolar range (≈ 2 x 10⁻⁷ M). nih.gov This high potency is attributed to the imidazole (B134444) group, which provides additional affinity for the enzyme's active site, in addition to the oxime formation between the aminooxy group and PLP. nih.gov

The inhibitory activity of these compounds is not limited to GABA-T and histidine decarboxylase. Other PLP-dependent enzymes, such as alanine (B10760859) racemase, are also potential targets for aminooxy-containing inhibitors. The development of specific inhibitors for such enzymes is an active area of research for the discovery of new antimicrobial agents.

Table 2: Comparative Inhibitory Activity of Selected Aminooxy-Containing Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

| Aminooxyacetic acid | GABA aminotransferase | 2.7 µM | biotium.com |

| Gabaculine | GABA aminotransferase | 1.8 µM | biotium.com |

| 4(5)-Aminooxymethylimidazole | L-histidine decarboxylase | ~0.2 µM | nih.gov |

Principles of Rational Design for Aminooxy-Based Probes and Enzyme Inhibitors

The rational design of enzyme inhibitors and probes based on the aminooxy moiety leverages its unique chemical properties to achieve high potency and selectivity. The core principle revolves around the chemoselective reaction of the aminooxy group with aldehydes and ketones to form stable oxime linkages. louisville.edu

For Enzyme Inhibitors:

The design of aminooxy-based enzyme inhibitors, particularly for PLP-dependent enzymes, follows a mechanism-based approach. The key steps in the rational design process include:

Target Identification and Active Site Analysis: The first step is to identify a target enzyme that contains a reactive carbonyl group, such as the aldehyde of the PLP cofactor. A thorough understanding of the three-dimensional structure of the enzyme's active site is crucial for designing inhibitors with high affinity and selectivity.

Scaffold Design: A molecular scaffold is chosen to position the aminooxy group optimally for reaction with the target carbonyl. For PLP-dependent enzymes, this often involves mimicking the structure of the natural substrate to ensure recognition and binding by the enzyme. For example, the design of inhibitors for amino acid metabolizing enzymes often incorporates a carboxylic acid group to mimic the amino acid substrate.

For Biochemical Probes:

The aminooxy group is also a valuable tool for the design of chemical probes to detect and quantify carbonyl-containing molecules in biological systems. researchgate.net The principles for designing such probes include:

Chemoselective Tagging: The aminooxy group serves as a highly selective "warhead" that reacts specifically with aldehydes and ketones under mild, physiological conditions. louisville.edu This selectivity minimizes off-target reactions with other functional groups present in complex biological samples.

Reporter Group Conjugation: The aminooxy moiety is typically conjugated to a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a mass tag. This allows for the detection and quantification of the labeled carbonyl compounds using various analytical techniques, including fluorescence microscopy, western blotting, and mass spectrometry.

Linker Design: A linker is often used to connect the aminooxy group to the reporter group. The nature of the linker can be varied to optimize the solubility, cell permeability, and reactivity of the probe.

The versatility and predictable reactivity of the aminooxy group make it a powerful tool in chemical biology and drug discovery. Through rational design, it is possible to develop highly specific and potent enzyme inhibitors and sensitive probes for the detection of biologically important carbonyl compounds.

Q & A

Q. How to address conflicting reports on the acid dissociation constants (pKa) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.